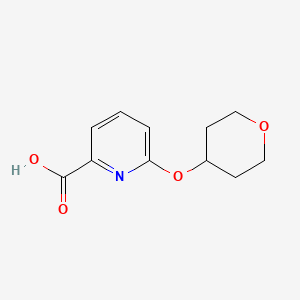

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Descripción

Propiedades

IUPAC Name |

6-(oxan-4-yloxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)9-2-1-3-10(12-9)16-8-4-6-15-7-5-8/h1-3,8H,4-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWVONKWINVFRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656424 | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-78-1 | |

| Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Abstract

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a substituted picolinic acid core, makes it a key intermediate for synthesizing more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic rationale behind each synthetic step, provide detailed experimental protocols, and explore the underlying reaction mechanisms, ensuring both theoretical understanding and practical applicability.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthesis, we first employ a retrosynthetic analysis. The target molecule is deconstructed into simpler, commercially available precursors. The primary disconnection points are the ether linkage and the carboxylic acid functionality.

The ether bond can be formed via a nucleophilic aromatic substitution (SNAr), a variant of the well-established Williamson ether synthesis.[1][2] This suggests a reaction between an activated pyridine ring, such as a 6-halopicolinate, and the alkoxide of tetrahydro-2H-pyran-4-ol. The carboxylic acid is often handled in a protected form, typically as an ester, to prevent unwanted side reactions with the strong bases used in the ether formation step. This leads to a two-step strategy: ether formation followed by ester hydrolysis.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: Mechanism and Rationale

The chosen forward synthesis involves three key stages:

-

Protection: Esterification of the starting material, 6-chloropicolinic acid, to protect the carboxylic acid group.

-

Coupling: Nucleophilic aromatic substitution to form the core ether linkage.

-

Deprotection: Hydrolysis of the ester to reveal the final carboxylic acid.

This sequence is designed to maximize yield and minimize side reactions by ensuring functional group compatibility at each stage.

Caption: The three-step synthesis pathway.

Step 1: Esterification of 6-Chloropicolinic Acid

Objective: To convert the carboxylic acid into a methyl ester, protecting it from the strongly basic conditions of the subsequent step.

Causality of Experimental Choice: The carboxylic acid proton is highly acidic and would be readily deprotonated by sodium hydride (NaH), the base used in Step 2. This would form a carboxylate salt, which could complicate the reaction by reducing solubility and potentially interfering with the desired nucleophilic attack. Converting the acid to an ester circumvents this issue. The use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by quenching with methanol, is a highly efficient and irreversible method for ester formation that avoids the equilibrium limitations of Fischer esterification.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Ether Formation

Objective: To couple the protected picolinate with tetrahydro-2H-pyran-4-ol.

Mechanistic Insight: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the ester group, makes the carbon atoms at the 2- and 6-positions sufficiently electrophilic to be attacked by a strong nucleophile.[5][6]

The reaction is initiated by deprotonating the hydroxyl group of tetrahydro-2H-pyran-4-ol with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent sodium alkoxide nucleophile.[7] This alkoxide then attacks the C-6 position of the pyridine ring, displacing the chloride leaving group and forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[5] Aromaticity is subsequently restored upon the expulsion of the chloride ion, yielding the desired ether product.

Step 3: Saponification (Ester Hydrolysis)

Objective: To deprotect the ester and yield the final picolinic acid.

Causality of Experimental Choice: Saponification, or base-catalyzed hydrolysis, is the preferred method for this final step.[8] The reaction with sodium hydroxide is essentially irreversible because the final product is the sodium salt of the carboxylic acid (a carboxylate). This carboxylate is resonance-stabilized and unreactive towards the alcohol byproduct, driving the reaction to completion. A final acidification step is required to neutralize the excess base and protonate the carboxylate salt, precipitating the desired carboxylic acid product.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Methyl 6-chloropicolinate

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropicolinic acid (10.0 g, 63.5 mmol).

-

Reagent Addition: Suspend the acid in thionyl chloride (50 mL, 685 mmol) and add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3 hours. The solution should become homogeneous.

-

Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

-

Ester Formation: Cool the resulting crude acyl chloride in an ice bath. Slowly and cautiously add methanol (100 mL). Caution: This reaction is exothermic.

-

Isolation: After the addition is complete, allow the solution to warm to room temperature and stir for 1 hour. Remove the methanol under reduced pressure to yield the crude product.

-

Purification: The crude methyl 6-chloropicolinate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate

-

Setup: To a flame-dried 500 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (150 mL).

-

Base Addition: Cool the DMF in an ice bath and add sodium hydride (60% dispersion in mineral oil, 3.04 g, 76.0 mmol) portion-wise.

-

Nucleophile Formation: In a separate flask, dissolve tetrahydro-2H-pyran-4-ol (7.1 g, 69.5 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Coupling Reaction: Dissolve the methyl 6-chloropicolinate (10.0 g, 58.3 mmol) from Protocol 1 in anhydrous DMF (50 mL) and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Isolation: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the pure ether intermediate.

Protocol 3: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

-

Setup: Dissolve the purified methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate (e.g., 12.0 g, 47.8 mmol) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

-

Hydrolysis: Add sodium hydroxide pellets (3.8 g, 95.6 mmol) and stir the mixture at room temperature overnight.

-

Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

-

Acidification: Cool the solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 2M hydrochloric acid. A white precipitate should form.

-

Isolation: Stir the suspension in the ice bath for 1 hour, then collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold deionized water and dry under vacuum to afford the final product, 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, as a white solid. Purity can be assessed by HPLC and NMR.

Data Summary

The following table presents expected data for a typical synthesis run. Actual results may vary based on experimental conditions and scale.

| Step | Compound Name | Starting Mass (g) | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |

| 1 | Methyl 6-chloropicolinate | 10.0 (from acid) | 171.59 | 90-95% | Solid/Oil |

| 2 | Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate | 10.0 | 251.27 | 80-88% | White Solid |

| 3 | 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid | 12.0 | 237.24 | 92-98% | White Solid |

References

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)

- Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).

- Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.

- Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter.

- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.

- The Williamson Ether Synthesis. University of Massachusetts Boston.

- Williamson Ether Synthesis reaction. BYJU'S.

- Williamson ether synthesis. Wikipedia.

- Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis. Professor Dave Explains via YouTube.

- Nucleophilic arom

- The Hydrolysis of Esters. Chemistry LibreTexts.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Nucleophilic aromatic substitutions. The Organic Chemistry Tutor via YouTube.

- 6-Chloropicolinic acid.

Sources

- 1. byjus.com [byjus.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage ‘fail early, fail cheap’ has never been more pertinent. A significant contributor to late-stage clinical attrition is the suboptimal physicochemical properties of drug candidates. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a molecule of interest within the broader class of picolinic acid derivatives, which are recognized for their potential as novel therapeutics.[2] By presenting a detailed analysis of its structural attributes and predictable physicochemical behavior, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required for informed decision-making in their research endeavors.

Molecular Structure and Core Attributes

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a heterocyclic compound featuring a picolinic acid moiety linked to a tetrahydro-2H-pyran ring via an ether linkage. This structural amalgamation suggests a molecule with a nuanced balance of hydrophilicity and lipophilicity, a critical determinant of its pharmacokinetic profile.

Molecular Formula: C₁₁H₁₃NO₄

Molecular Weight: 223.23 g/mol

Appearance: While specific data for this compound is not widely published, analogous compounds such as Tetrahydro-2H-pyran-4-carboxylic acid are described as white to off-white crystalline powders.[3] It is reasonable to anticipate a similar appearance for the title compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₄ | Calculated |

| Molecular Weight | 223.23 g/mol | Calculated |

| CAS Number | 906352-78-1 | [4] |

Synthesis Pathway: A Strategic Approach

A plausible synthetic route to 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid involves a nucleophilic aromatic substitution reaction, a well-established method for the formation of aryl ethers.[5][6] A copper-catalyzed Ullmann condensation offers a robust and versatile approach.[7]

Caption: Proposed synthetic workflow for 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The use of a copper(I) iodide catalyst in conjunction with a picolinic acid ligand is a strategic choice that facilitates the O-arylation under milder conditions than traditional Ullmann reactions.[7]

-

Base and Solvent: Potassium phosphate (K₃PO₄) serves as a non-nucleophilic base to deprotonate the hydroxyl group of tetrahydro-2H-pyran-4-ol, activating it for the substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salt and facilitating the reaction.

Physicochemical Properties: Experimental Determination and Predicted Values

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.[8]

Predicted Melting Point: The melting point will be influenced by the crystalline packing, which is affected by the combined steric and electronic features of the picolinic acid and tetrahydropyran rings. Given that picolinic acid has a melting point of 136-138 °C and tetrahydro-2H-pyran-4-carboxylic acid melts at 87-89°C, a melting point in the range of 100-150 °C could be anticipated.[9]

Experimental Protocol for Melting Point Determination:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[10]

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10] A narrow melting range (0.5-1.0 °C) is indicative of high purity.

Solubility

Aqueous solubility is a critical parameter for oral drug absorption.

Predicted Aqueous Solubility: The presence of the carboxylic acid and the pyridine nitrogen suggests that the solubility will be pH-dependent. The ether linkage and the tetrahydropyran ring introduce lipophilic character, which will likely decrease the aqueous solubility compared to the highly soluble parent picolinic acid.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method): [11]

-

Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets.[12]

Predicted pKa: Picolinic acid has a pKa of approximately 5.4. The electron-donating nature of the ether-linked tetrahydropyran substituent at the 6-position is expected to slightly increase the basicity of the pyridine nitrogen and slightly decrease the acidity of the carboxylic acid. Therefore, a pKa value slightly higher than that of picolinic acid is anticipated.

Experimental Protocol for pKa Determination (Potentiometric Titration): [12][13][14][15][16]

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water or a water-methanol mixture) to a known concentration (e.g., 1 mM).[12]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.[16]

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity and its ability to cross biological membranes.

Predicted LogP: The addition of the relatively nonpolar tetrahydro-2H-pyran moiety will significantly increase the lipophilicity compared to picolinic acid (LogP ≈ 0.5). A calculated LogP would likely fall in the range of 1.5 to 2.5, suggesting a good balance for membrane permeability.

Experimental Protocol for LogP Determination (Shake-Flask Method): [17][18][19]

-

Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra are not available, the structural features of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid allow for a confident prediction of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the picolinic acid ring, typically in the 7.0-8.5 ppm region. The protons of the tetrahydropyran ring will appear in the aliphatic region, likely between 1.5 and 4.5 ppm. The proton at the 4-position of the tetrahydropyran ring, being adjacent to the ether oxygen, will be shifted downfield. The acidic proton of the carboxylic acid will likely be a broad singlet at a high chemical shift (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate around 165-175 ppm. The aromatic carbons of the pyridine ring will appear in the 120-160 ppm region. The carbons of the tetrahydropyran ring will be observed in the aliphatic region, with the carbon attached to the ether oxygen (C4) being the most downfield-shifted among them.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions:[20][21][22]

-

O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[20]

-

C=O Stretch: A strong, sharp absorption between 1700 and 1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C-O Stretch: A strong absorption in the region of 1210-1320 cm⁻¹ for the C-O of the carboxylic acid and another in the 1000-1250 cm⁻¹ range for the ether C-O linkage.

-

Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 223 would be expected. Key fragmentation pathways would likely involve:[23][24][25]

-

Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (M - 45).

-

Cleavage of the Ether Bond: Fragmentation on either side of the ether oxygen, leading to ions corresponding to the picolinic acid and tetrahydropyran moieties.

-

Decarboxylation: Loss of CO₂ (M - 44).

The Symbiotic Relationship Between Physicochemical Properties and Drug Development

The physicochemical properties detailed above are not merely academic descriptors; they are critical determinants of a molecule's potential as a therapeutic agent.

Caption: Interplay of physicochemical properties and their impact on drug development.

A molecule's journey through the body is a complex interplay of these properties. For instance, adequate aqueous solubility is essential for dissolution in the gastrointestinal tract, a prerequisite for absorption. Lipophilicity governs the ability to permeate cell membranes and reach the target site, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. The pKa determines the charge state of the molecule in different physiological compartments, which in turn affects both solubility and permeability. The melting point can influence the solid-state properties of the drug substance, impacting its formulation and stability.

Conclusion: A Foundation for Future Investigation

This technical guide has provided a detailed overview of the key physicochemical properties of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. While direct experimental data for this specific molecule is limited, a robust framework for its synthesis, characterization, and the prediction of its behavior has been established based on well-understood chemical principles and data from analogous structures. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical properties outlined herein is an indispensable first step in the rational design and development of new therapeutic agents based on this promising molecular scaffold.

References

- Buchwald, S. L., & Mauger, C. (2008). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. NIH Public Access, 23(1), 159–168.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Department of Chemistry, University of Calgary. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 841-849.

-

Mbuya, V. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Fiveable. (2025). Physicochemical properties. In Medicinal Chemistry Class Notes. Retrieved from [Link]

- Guo, Z., & Gu, H. (2006). Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry, 17(9), 1296–1304.

-

National Institute of Standards and Technology. (n.d.). Picolinic acid, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Pharmaceutical Research, 15(12), 1905–1914.

-

University of Alberta. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

-

Spectroscopy Magazine. (2015). IR: carboxylic acids. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Leeson, P. D., & Springthorpe, B. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Future medicinal chemistry, 2(6), 623–630.

-

National Center for Biotechnology Information. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Frontiers in Chemistry. (2024). The role of physicochemical and topological parameters in drug design. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

University of Alabama at Birmingham. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). 6-((tetrahydro-2h-pyran-4-yl)oxy)picolinic acid. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

PubMed. (2011). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

-

Journal of Materials Chemistry. (2011). Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

ResearchGate. (2025). Physicochemical Descriptors in Property-Based Drug Design. Retrieved from [Link]

-

ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]

-

University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

-

YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

-

Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

MDPI. (2022). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-((TETRAHYDRO-2H-PYRAN-4-YL)OXY)PICOLINIC ACID, CasNo.906352-78-1 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 5. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 6. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]

- 7. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. orgchemboulder.com [orgchemboulder.com]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

CAS Number: 906352-78-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct research on this specific molecule is not extensively published, its constituent moieties—picolinic acid and tetrahydropyran—are well-characterized and feature prominently in a variety of biologically active compounds. This guide synthesizes available information on related structures to provide a well-rounded understanding of the subject molecule's properties, potential applications, and synthetic strategies. The primary focus will be on its role as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Chemical and Physical Properties

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a bifunctional molecule incorporating a picolinic acid core and a tetrahydropyran substituent.[1][2] This unique combination of a metal-chelating pyridine carboxylic acid and a non-planar, saturated heterocyclic ether ring imparts specific physicochemical properties that are advantageous in drug design.

| Property | Value | Source |

| CAS Number | 906352-78-1 | [3] |

| Molecular Formula | C₁₁H₁₃NO₄ | [3] |

| Molecular Weight | 223.23 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically available at ≥98% | [3] |

| Storage | Store in a dry, dark, and ventilated place | [3] |

Synthesis and Manufacturing

A potential synthetic pathway is outlined below:

Sources

- 1. Synthesis and biological evaluation of 6-(9-hydroxy-5-methyl (and 5,6-dimethyl)-6H-pyrido[4,3-b]carbazol-1-yl)picolinic amides as new olivacine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 6-((TETRAHYDRO-2H-PYRAN-4-YL)OXY)PICOLINIC ACID, CasNo.906352-78-1 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

A Comprehensive Guide to the Structure Elucidation of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Introduction

In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. The compound 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (CAS No: 906352-78-1) serves as an exemplary case study in the application of modern analytical techniques.[1][2] It incorporates three key structural motifs: a substituted pyridine ring (picolinic acid), a saturated heterocycle (tetrahydropyran), and an ether linkage. This guide provides an in-depth, logic-driven workflow for its complete structure elucidation. As a senior application scientist, this document moves beyond a simple recitation of methods; it delves into the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for structural confirmation. The target audience—researchers, scientists, and drug development professionals—will find this guide a practical framework for tackling similar challenges in their own work.

Part 1: Foundational Analysis: Elemental Composition and Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is the cornerstone upon which all subsequent spectroscopic interpretation is built. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For the target molecule, the expected formula is C₁₁H₁₃NO₄.[1]

-

Expertise & Causality: We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, which is crucial for accurate mass measurement.[3] ESI is particularly well-suited for polar, acidic molecules like this one. The analysis would be run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Table 1: HRMS Data for C₁₁H₁₃NO₄

| Ion | Calculated Exact Mass | Observed Mass (Example) | Mass Error (ppm) |

| [M+H]⁺ (C₁₁H₁₄NO₄⁺) | 224.0866 | 224.0863 | -1.3 |

| [M-H]⁻ (C₁₁H₁₂NO₄⁻) | 222.0721 | 222.0724 | +1.4 |

Degree of Unsaturation (DoU)

Once the molecular formula C₁₁H₁₃NO₄ is confirmed, the Degree of Unsaturation (DoU) is calculated. This value represents the total number of rings and/or multiple bonds in the structure.

-

Formula: DoU = C + 1 + (N/2) - (H/2) - (X/2)

-

Calculation: DoU = 11 + 1 + (1/2) - (13/2) = 12 - 6 = 6

This DoU of 6 is a critical first piece of the puzzle. We can hypothesize its distribution:

-

Picolinic Acid Ring: 1 ring + 3 double bonds = 4 degrees of unsaturation.

-

Carboxylic Acid (C=O): 1 degree of unsaturation.

-

Tetrahydropyran Ring: 1 ring = 1 degree of unsaturation.

-

Total: 4 + 1 + 1 = 6. The calculated DoU perfectly matches the proposed structure.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, we can confirm the presence of the carboxylic acid, ether, and aromatic components.

-

Expertise & Causality: The carboxylic acid O-H stretch is one of the most recognizable IR bands due to its extreme broadness, which results from strong hydrogen bonding dimerization.[4][5] This feature, combined with the sharp, strong carbonyl (C=O) stretch, provides definitive evidence for the -COOH group.[6] The C-O stretch of the ether is also a key diagnostic peak.[7]

Table 2: Predicted Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H | C-H stretch | 2850-2960 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1710-1760 | Strong, Sharp |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |

| Ether & Carboxylic Acid | C-O stretch | 1000-1300 | Strong |

Part 3: The Proton Framework - ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy maps the chemical environment of all hydrogen atoms in the molecule, providing information on connectivity through spin-spin coupling.

-

Expertise & Causality: The pyridine ring protons will appear in the downfield aromatic region due to the deshielding effect of the ring current. The electron-withdrawing nature of the carboxylic acid and the nitrogen atom will further influence their specific shifts.[8][9] The protons on the saturated tetrahydropyran ring will be in the upfield aliphatic region. The proton at the C4 position, being attached to a carbon bearing the ether oxygen, will be the most downfield of the aliphatic signals. The carboxylic acid proton is typically a broad singlet at a very high chemical shift (>10 ppm).[5]

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-COOH | > 12.0 | br s | 1H | Acidic proton, solvent dependent.[5] |

| H-3 (Pyridine) | ~8.1 | d | 1H | Aromatic proton ortho to COOH. |

| H-4 (Pyridine) | ~7.8 | t | 1H | Aromatic proton coupled to H-3 and H-5. |

| H-5 (Pyridine) | ~7.2 | d | 1H | Aromatic proton ortho to the ether linkage. |

| H-4' (THP) | ~4.8 | m | 1H | Methine proton adjacent to ether oxygen, deshielded. |

| H-2'/H-6' (axial) | ~3.5 | m | 2H | Axial protons on carbons adjacent to ring oxygen. |

| H-2'/H-6' (eq) | ~3.9 | m | 2H | Equatorial protons on carbons adjacent to ring oxygen, deshielded. |

| H-3'/H-5' (axial) | ~1.7 | m | 2H | Axial protons on THP ring. |

| H-3'/H-5' (eq) | ~2.0 | m | 2H | Equatorial protons on THP ring. |

Part 4: The Carbon Skeleton - ¹³C NMR and DEPT Spectroscopy

Carbon-13 NMR provides a count of the unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the multiplicity of each carbon (C, CH, CH₂, CH₃).

-

Expertise & Causality: The molecule has 11 carbons, but due to the symmetry of the tetrahydropyran ring, we expect fewer than 11 signals. The C2'/C6' and C3'/C5' pairs are chemically equivalent. Therefore, we predict a total of 8 signals in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5][6]

Table 4: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Phase | Rationale |

| C-7 (COOH) | ~165 | None | Carboxylic acid carbonyl.[5] |

| C-6 (Pyridine) | ~162 | None | Aromatic carbon bearing the ether oxygen. |

| C-2 (Pyridine) | ~150 | None | Aromatic carbon bearing the COOH group. |

| C-4 (Pyridine) | ~140 | Positive (CH) | Aromatic methine carbon. |

| C-3 (Pyridine) | ~125 | Positive (CH) | Aromatic methine carbon. |

| C-5 (Pyridine) | ~115 | Positive (CH) | Aromatic methine carbon. |

| C-4' (THP) | ~75 | Positive (CH) | Methine carbon attached to ether oxygen. |

| C-2'/C-6' (THP) | ~65 | Negative (CH₂) | Methylene carbons adjacent to ring oxygen. |

| C-3'/C-5' (THP) | ~30 | Negative (CH₂) | Methylene carbons beta to ring oxygen. |

Part 5: Connecting the Fragments via 2D NMR Spectroscopy

While 1D NMR and IR propose the fragments, two-dimensional (2D) NMR experiments are required to definitively piece them together.[10][11] COSY, HSQC, and HMBC experiments form a powerful triumvirate for unambiguous structure confirmation.

Workflow for Structure Elucidation

The overall logic follows a stepwise confirmation process, where each experiment builds upon the last.

Caption: Logical workflow for spectroscopic structure elucidation.

COSY (¹H-¹H Correlation Spectroscopy)

COSY identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect two independent, isolated spin systems.

-

Pyridine System: Correlations between H-3, H-4, and H-5, confirming their adjacent positions on the aromatic ring.

-

Tetrahydropyran System: A network of correlations connecting all the aliphatic protons from C2' through C6'.

Caption: Expected ¹H-¹H COSY correlations for the two spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment creates a 2D map correlating each proton signal with the carbon signal to which it is directly attached. It is a powerful tool for confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.8 ppm will show a cross-peak to the carbon signal at ~75 ppm, definitively assigning them as H-4' and C-4' of the THP ring.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the keystone experiment for connecting the isolated spin systems identified by COSY. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to "walk" across quaternary carbons and heteroatoms.

-

The Critical Correlation: The most important correlation will be from the H-4' proton on the THP ring (~4.8 ppm) to the C-6 carbon of the pyridine ring (~162 ppm). This ³J-coupling across the ether oxygen is unambiguous proof of the connectivity between the two rings.

-

Other Key Correlations:

-

H-5 (Pyridine) → C-6 (Pyridine) and C-4 (Pyridine)

-

H-3 (Pyridine) → C-2 (Pyridine) and C-7 (COOH)

-

H-2'/H-6' (THP) → C-4' (THP)

-

Caption: Key HMBC correlations confirming the molecular assembly.

Part 6: Fragmentation Analysis via Mass Spectrometry (MS)

While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by analyzing fragmentation patterns. By inducing fragmentation of the molecular ion, we can observe characteristic losses that support the proposed structure.

-

Expertise & Causality: The molecule contains several bonds susceptible to cleavage. The ether linkage and the bond between the pyridine ring and the carboxylic acid are likely fragmentation points. Observing fragments corresponding to the intact picolinic acid and tetrahydropyran moieties would strongly support the overall structure.[12][13]

Predicted Fragmentation Pathways:

-

Loss of CO₂H: A common fragmentation for carboxylic acids, leading to an [M - 45]⁺ ion.

-

Ether Cleavage: Cleavage of the C-O bond between the rings could lead to fragments corresponding to the picolinate ion and the oxonium ion of the THP ring.

-

THP Ring Fragmentation: Saturated rings can undergo complex rearrangements and fragmentations, often involving the loss of small neutral molecules like H₂O or C₂H₄.[13]

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.

-

Instrumentation: Utilize an Orbitrap or TOF mass spectrometer equipped with an ESI source.

-

Acquisition: Infuse the sample at 5 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

Acquisition:

-

¹H NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

DEPT-135: Run standard parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

-

COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs, optimizing the spectral width and number of increments for the specific sample.

-

3. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Any modern FTIR spectrometer with an ATR accessory.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Conclusion

References

-

H. Oberacher, C. M. B. F. Harrison, and C. G. Huber, "Advances in structure elucidation of small molecules using mass spectrometry," Analytical and Bioanalytical Chemistry, vol. 399, no. 1, pp. 135–150, 2011. [Online]. Available: [Link]

-

K. Srilatha, "Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy," Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 1, pp. 480-486, 2016. [Online]. Available: [Link]

-

N. K. Fuloria and S. Fuloria, "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy," Journal of Analytical & Bioanalytical Techniques, vol. S11, no. 001, 2013. [Online]. Available: [Link]

- G. H. Sayed, "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones," Journal of the Chemical Society of Pakistan, vol. 30, no. 5, pp. 764-767, 2008.

-

F. S. de Medeiros, et al., "Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility," ChemistryOpen, vol. 12, no. 9, e202300099, 2023. [Online]. Available: [Link]

-

P. R. R. Costa and T. P. Kondratyuk, "Microscale Methodology for Structure Elucidation of Natural Products," Planta Medica, vol. 77, no. 11, pp. 1183–1198, 2011. [Online]. Available: [Link]

-

N. K. Fuloria and S. Fuloria, "Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy," ResearchGate, 2013. [Online]. Available: [Link]

-

University of California, Los Angeles, "IR Spectroscopy Tutorial: Carboxylic acids," UCLA Chemistry, 2021. [Online]. Available: [Link]

-

Oregon State University, "Spectroscopy of Carboxylic Acid Derivatives," Oregon State University, 2022. [Online]. Available: [Link]

-

D. G. P. de Faria, et al., "Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran," The Journal of Chemical Physics, vol. 161, no. 6, 064303, 2024. [Online]. Available: [Link]

-

J. McMurry, "Spectroscopy of Carboxylic Acids and Nitriles," Chemistry LibreTexts, 2023. [Online]. Available: [Link]

-

Q. N. Porter, "Mass spectrometry of heterocyclic compounds," Semantic Scholar, 1985. [Online]. Available: [Link]

-

K. Jeyalakshmi, et al., "A Study of Metal Complexes of 2 – Picolinic Acid," Oriental Journal of Chemistry, vol. 31, no. 1, pp. 343-351, 2015. [Online]. Available: [Link]

-

R. Mary, et al., "The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl," ResearchGate, 2015. [Online]. Available: [Link]

-

J. E. Katon, J. F. Pustinger Jr., and W. R. Feairheller Jr., "Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts," The Journal of Physical Chemistry A, vol. 102, no. 48, pp. 9879-9884, 1998. [Online]. Available: [Link]

-

Rocky Mountain Labs, "Difference between Ether and Ester Bonding in FTIR Spectra," Rocky Mountain Laboratories, 2023. [Online]. Available: [Link]

-

M. L. A. N. D. de S. Medeiros, et al., "Some compounds whose mass spectra contain the fragment ion [M-H]+ or [M-D]+," ResearchGate, 2008. [Online]. Available: [Link]

-

R. A. Bawa, et al., "Synthesis of Some Aminopicolinic Acids," International Journal of Chemistry, vol. 2, no. 1, pp. 1-6, 2012. [Online]. Available: [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd., "6-((tetrahydro-2h-pyran-4-yl)oxy)picolinic acid," Dayang Chem, 2024. [Online]. Available: [Link]

-

National Center for Biotechnology Information, "Picolinic acid," PubChem Compound Database, CID=1018. [Online]. Available: [Link]

-

Wikipedia, "Picolinic acid," Wikimedia Foundation, 2024. [Online]. Available: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 6-((TETRAHYDRO-2H-PYRAN-4-YL)OXY)PICOLINIC ACID, CasNo.906352-78-1 Dayang Chem (Hangzhou) Co.,Ltd. China (Mainland) [dayang.lookchem.com]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. rockymountainlabs.com [rockymountainlabs.com]

- 8. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. pubs.aip.org [pubs.aip.org]

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (GSK2879552)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, widely known as GSK2879552. We will delve into the molecular interactions with its target, the downstream cellular and physiological consequences, and provide detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development.

Introduction: The Emergence of Epigenetic Modulators in Oncology

The field of oncology has witnessed a paradigm shift with the advent of targeted therapies. Beyond genetic mutations, epigenetic alterations are now recognized as critical drivers of tumorigenesis and tumor maintenance. These modifications, which alter gene expression without changing the DNA sequence itself, present a promising landscape for therapeutic intervention. One of the key enzymes in the epigenetic machinery is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the demethylation of mono- and di-methylated lysine residues on histone and non-histone proteins.[1][2] Its overexpression has been linked to a variety of cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][3][4]

GSK2879552 is a potent, selective, and orally bioavailable irreversible inhibitor of LSD1.[5][6][7] This guide will elucidate the intricate mechanism by which GSK2879552 exerts its anti-neoplastic effects, providing a foundation for its continued investigation and potential clinical application.

The Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 was the first histone demethylase to be discovered and is a critical component of several large repressive complexes, such as the CoREST and NuRD complexes.[8] Its primary function is to remove methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][9]

-

Demethylation of H3K4me1/2: This action is predominantly associated with gene repression. H3K4 methylation is a hallmark of active or poised gene promoters. By removing these marks, LSD1 contributes to the silencing of tumor suppressor genes.

-

Demethylation of H3K9me1/2: In concert with the androgen receptor, LSD1 can also demethylate H3K9, which is typically associated with gene activation.

Beyond histones, LSD1 has a growing list of non-histone substrates, including p53, DNA methyltransferase 1 (DNMT1), E2F1, and hypoxia-inducible factor 1α (HIF-1α).[2][3][10][11] The demethylation of these proteins has profound effects on their stability and activity, impacting processes from cell cycle control to angiogenesis. The multifaceted role of LSD1 in cellular homeostasis and its dysregulation in cancer underscore its importance as a therapeutic target.

Molecular Mechanism of Action of GSK2879552

GSK2879552 functions as a mechanism-based irreversible inhibitor of LSD1.[6][7] Its mode of action is centered on the formation of a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of LSD1.

Irreversible Covalent Adduct Formation

The inhibitory mechanism of GSK2879552, a tranylcypromine derivative, involves the formation of a covalent bond with the FAD cofactor within the active site of LSD1.[12] This process effectively and irreversibly inactivates the enzyme.

Figure 1: Irreversible inhibition of LSD1 by GSK2879552.

Downstream Epigenetic Consequences

The irreversible inactivation of LSD1 by GSK2879552 leads to a global increase in the levels of H3K4me1/2. This accumulation of methylation marks on histone tails alters the chromatin landscape, leading to the reactivation of silenced genes, including critical tumor suppressors.[5][6]

Cellular and Physiological Effects

The primary anti-neoplastic effects of GSK2879552 are cytostatic, leading to the inhibition of cell proliferation and the induction of differentiation.[13] These effects are particularly pronounced in cancer types that are dependent on LSD1 activity.

In Small Cell Lung Cancer (SCLC)

In SCLC models, inhibition of LSD1 by GSK2879552 leads to changes in the expression of neuroendocrine marker genes.[13] A key mechanism is the activation of the NOTCH signaling pathway. LSD1 is known to bind to the NOTCH1 locus, suppressing its expression. Inhibition of LSD1 removes this repressive mark, leading to NOTCH1 activation and subsequent suppression of the ASCL1 transcription factor, a key driver of SCLC tumorigenesis.[8]

Figure 2: Mechanism of GSK2879552 in SCLC.

In Acute Myeloid Leukemia (AML)

In AML, LSD1 is highly expressed in leukemic blasts and is crucial for maintaining the leukemic stem cell (LSC) population.[14] Inhibition of LSD1 with GSK2879552 induces differentiation of AML cells. This is evidenced by the increased cell surface expression of myeloid-lineage markers such as CD11b and CD86.[1][3][4] The anti-leukemic effects of GSK2879552 can be enhanced when used in combination with other agents like all-trans retinoic acid (ATRA).[1][3]

Impact on Non-Histone Substrates

The inhibition of LSD1 by GSK2879552 also affects the methylation status of non-histone proteins. For example, LSD1 is known to demethylate and thereby repress the tumor suppressor p53.[2][11] Inhibition of LSD1 would therefore be expected to enhance p53 activity. Similarly, LSD1-mediated demethylation can stabilize proteins like HIF-1α and E2F1.[2] The consequences of inhibiting the demethylation of these non-histone substrates are an active area of research and likely contribute to the overall anti-tumor activity of GSK2879552.

Experimental Characterization of GSK2879552

The following section provides detailed protocols for the characterization of GSK2879552's mechanism of action.

LSD1 Enzymatic Activity Assay (HRP-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Figure 3: Workflow for the HRP-coupled LSD1 activity assay.

Protocol:

-

Reagents:

-

Recombinant human LSD1 protein

-

H3K4me2 peptide substrate

-

GSK2879552 (or other inhibitors)

-

Amplex Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

-

Procedure:

-

Prepare serial dilutions of GSK2879552 in assay buffer.

-

In a microplate, incubate LSD1 enzyme with the different concentrations of GSK2879552 for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and add a solution containing Amplex Red and HRP.[15][16]

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.[15]

-

Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Western Blot for Histone Methylation

This protocol is for assessing the global changes in H3K4me2 levels in cells treated with GSK2879552.

Protocol:

-

Cell Treatment and Histone Extraction:

-

Culture cells (e.g., AML or SCLC cell lines) to ~80% confluency.

-

Treat cells with various concentrations of GSK2879552 or vehicle control for a specified time (e.g., 24-72 hours).

-

Harvest cells and perform acid extraction of histones.[17]

-

-

SDS-PAGE and Western Blotting:

-

Quantify histone extracts and prepare samples in LDS sample buffer with a reducing agent. Heat samples at 95°C for 5 minutes.[18][19]

-

Separate proteins on a 10-15% Bis-Tris gel.[19]

-

Transfer proteins to a nitrocellulose or PVDF membrane.[9]

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[19]

-

Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Normalize the H3K4me2 signal to a total histone H3 antibody as a loading control.

-

Gene Expression Analysis by RT-qPCR

This protocol is to measure changes in the expression of target genes following GSK2879552 treatment.

Protocol:

-

Cell Treatment and RNA Extraction:

-

Treat cells with GSK2879552 as described above.

-

Extract total RNA using a suitable kit.

-

-

cDNA Synthesis and qPCR:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Prepare the qPCR reaction mix using a SYBR Green or probe-based master mix, cDNA template, and primers for target genes (e.g., CD11b, CD86 in AML; NOTCH1, ASCL1 in SCLC) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction in a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[20]

-

Summary of Preclinical Activity

GSK2879552 has demonstrated potent anti-proliferative activity across a range of SCLC and AML cell lines. The table below summarizes key preclinical data.

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (Proliferation) | Average of 20 AML cell lines | 137 ± 30 nM | [1] |

| EC₅₀ (CD11b Expression) | THP-1 (AML) | 31 ± 1 nM | [1] |

| EC₅₀ (CD86 Expression) | THP-1 (AML) | 28 ± 6 nM | [1] |

| IC₅₀ (Proliferation) | MV4-11 (AML) | 1.16 µM (at 240 hrs) | [15] |

| Kᵢ (app) | Cell-free assay | 1.7 µM | [15] |

| Tumor Growth Inhibition | NCI-H1417 (SCLC) Xenograft | 83% (at 1.5 mg/kg, p.o.) | [21] |

| Tumor Growth Inhibition | NCI-H526 (SCLC) Xenograft | 57% (at 1.5 mg/kg, p.o.) | [21] |

Clinical Perspective

GSK2879552 has been evaluated in Phase I clinical trials for relapsed/refractory SCLC. While demonstrating favorable pharmacokinetic properties, the clinical activity in this setting was limited, with a notable rate of adverse events.[13] In AML, preclinical studies have shown that combining GSK2879552 with agents like ATRA can enhance its efficacy, suggesting that combination therapies may be a more promising clinical strategy.[1] The identification of predictive biomarkers, such as a DNA hypomethylation signature in SCLC, may also be crucial for patient stratification in future trials.[15]

Conclusion

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (GSK2879552) is a well-characterized, potent, and irreversible inhibitor of the epigenetic modifier LSD1. Its mechanism of action, involving the covalent inactivation of the FAD cofactor, leads to profound changes in the histone methylation landscape and subsequent alterations in gene expression. This results in the inhibition of proliferation and induction of differentiation in cancer cells, particularly in SCLC and AML. The detailed mechanistic understanding and the availability of robust experimental protocols, as outlined in this guide, provide a solid foundation for further research into the therapeutic potential of LSD1 inhibition in oncology. Future efforts will likely focus on rational combination strategies and the development of predictive biomarkers to optimize the clinical application of this class of epigenetic modulators.

References

-

Smitheman, K. N., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 104(11), 2193–2203. [Link]

-

Zwergel, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123269. [Link]

-

Cao, C., et al. (2020). Biological roles of LSD1 beyond its demethylase activity. Cancer Biology & Medicine, 17(1), 35–45. [Link]

-

Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance. Nature Reviews Genetics, 13(5), 343–357. [Link]

-

Amente, S., et al. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers, 11(3), 359. [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: LSD1 inhibitor GSK2879552. National Cancer Institute. [Link]

-

Scognamiglio, R., et al. (2021). Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia. Frontiers in Oncology, 11, 752258. [Link]

-

ResearchGate. (n.d.). LSD1-dependent demethylation regulates activity of non-histone... [Link]

-

National Center for Biotechnology Information. (n.d.). Table 1, LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Semantic Scholar. (n.d.). GSK2879552. [Link]

-

ResearchGate. (n.d.). Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits... [Link]

-

Augert, A., et al. (2019). Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition. Science Signaling, 12(594), eaau2922. [Link]

-

Wang, J., et al. (2015). New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells. Journal of Biological Chemistry, 290(26), 16178–16190. [Link]

-

Protocol Online. (2009). western for methylated histone. DNA Methylation and Epigenetics. [Link]

-

ResearchGate. (n.d.). Chemical structure of GSK2879552. [Link]

-

EpigenTek. (n.d.). Western Blot (WB) Protocol. [Link]

-

Taylor & Francis Online. (2020). Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1730-1738. [Link]

-

YouTube. (2022). LDS1 as a potential target in SCLC. [Link]

-

Zwergel, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123269. [Link]

-

Volpe, D. A., et al. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Xenobiotica, 52(7), 751-757. [Link]

-

MDPI. (2022). LSD1 Inhibition Enhances the Immunogenicity of Mesenchymal Stromal Cells by Eliciting a dsRNA Stress Response. International Journal of Molecular Sciences, 23(11), 6219. [Link]

-

Bengtsson, M., et al. (2008). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. Methods, 44(3), 263-270. [Link]

-

Creative Biolabs. (n.d.). Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) Protocol. [Link]

-

EY Laboratories, Inc. (n.d.). Horseradish Peroxidase Enzyme Activity Assay Procedure. [Link]

-

Illumina. (n.d.). qPCR Quantification Protocol Guide. [Link]

-

PCR Biosystems. (n.d.). qPCR Technical Guide. [Link]

-

University of Florida. (2011). RT-qPCR guidelines. [Link]

Sources

- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facebook [cancer.gov]

- 6. GSK2879552 | Semantic Scholar [semanticscholar.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. epigentek.com [epigentek.com]

- 10. Nonhistone Lysine Methylation in the Regulation of Cancer Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Assay in Summary_ki [bdb99.ucsd.edu]

- 17. protocol-online.org [protocol-online.org]

- 18. Histone western blot protocol | Abcam [abcam.com]

- 19. docs.abcam.com [docs.abcam.com]

- 20. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]

- 21. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid Derivatives and Analogs

Abstract

The 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid scaffold represents a significant and versatile core structure in modern medicinal chemistry. Combining the metal-chelating and hydrogen-bonding capabilities of picolinic acid with the favorable pharmacokinetic properties conferred by the tetrahydropyran (THP) moiety, this scaffold has emerged as a privileged fragment in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this compound class. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Combination of Two Privileged Moieties

The design of novel therapeutic agents often relies on the strategic combination of well-characterized pharmacophores. The 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid core is a prime example of this strategy, uniting two moieties with distinct and valuable properties in drug design.

-

The Picolinic Acid Moiety: Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring human metabolite of tryptophan.[1] Its defining feature is the ortho-positioning of the carboxylic acid relative to the pyridine nitrogen, which creates a bidentate chelation site. This arrangement is crucial for interacting with metal ions, such as zinc, within the active sites of metalloenzymes.[1] Furthermore, the pyridine ring and carboxylic acid group serve as excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

-

The Tetrahydropyran (THP) Moiety: The saturated THP ring is a widely used fragment in medicinal chemistry.[2][3] Unlike its aromatic counterpart, phenyl, the THP ring is a non-planar, polar, and metabolically stable group. Its incorporation into a lead molecule can improve aqueous solubility, reduce metabolic liability, and provide a rigid, three-dimensional scaffold to orient substituents for optimal target engagement, thereby enhancing pharmacokinetic and pharmacodynamic properties.[4]

The fusion of these two fragments via an ether linkage at the 6-position of the pyridine ring creates a molecule with a defined three-dimensional structure, favorable physicochemical properties, and multiple points for synthetic diversification, making it a highly attractive starting point for drug discovery campaigns across various therapeutic areas.

Synthetic Strategies for the Core Scaffold and Derivatives

The construction of the 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid scaffold is primarily achieved through nucleophilic aromatic substitution (SNAr), typically involving the etherification of an activated 6-halopicolinate precursor with tetrahydro-2H-pyran-4-ol.

Primary Synthetic Route: Williamson Ether Synthesis

The most common and direct approach is a variation of the Williamson ether synthesis. This method involves the deprotonation of tetrahydro-2H-pyran-4-ol to form a more nucleophilic alkoxide, which then displaces a halide (typically chloride) from the 6-position of a picolinic acid derivative.

Rationale for Experimental Choices:

-

Starting Materials: 6-Chloropicolinic acid is a commercially available and cost-effective starting material.[5][6][7] Its chloride at the 6-position is sufficiently activated for nucleophilic displacement due to the electron-withdrawing effect of the pyridine nitrogen and the adjacent carboxyl group. Tetrahydro-2H-pyran-4-ol is also readily available.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of the THP ring without competing in the SNAr reaction. Sodium hydride (NaH) is an ideal choice as it irreversibly forms the alkoxide and generates hydrogen gas as the only byproduct. Potassium tert-butoxide is another viable option.

-

Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), is used to dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism.

-

Ester Protection: The carboxylic acid of the picolinate is often protected as an ester (e.g., methyl or ethyl ester) prior to the etherification reaction. This prevents the acidic proton from being abstracted by the base, which would otherwise consume the reagent and inhibit the desired alkoxide formation. The ester is then hydrolyzed in a final step to yield the target carboxylic acid.

Workflow Diagram: Synthesis of the Core Scaffold

Caption: General synthetic workflow for the title compound.

Protocol 1: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Step 1: Esterification of 6-Chloropicolinic Acid

-

Suspend 6-chloropicolinic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Causality: This converts the carboxylic acid to an acid chloride in situ, which is then rapidly esterified by the methanol solvent.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-chloropicolinate, which is often used without further purification.

Step 2: Williamson Ether Synthesis

-

To a solution of tetrahydro-2H-pyran-4-ol (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Causality: The inert atmosphere prevents the reactive NaH from being quenched by atmospheric moisture.

-